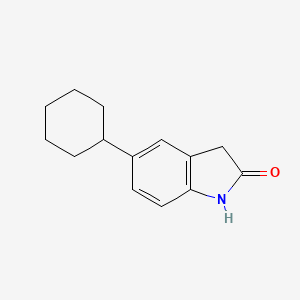

5-环己基-1,3-二氢吲哚-2-酮

描述

5-Cyclohexyl-1,3-Dihydroindol-2-One is a chemical compound with the molecular formula C14H17NO . It has an average mass of 215.291 Da and a monoisotopic mass of 215.131012 Da .

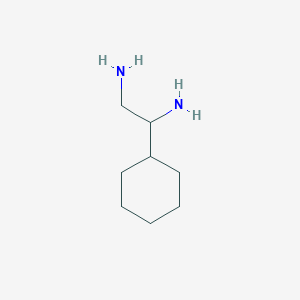

Molecular Structure Analysis

The molecular structure of 5-Cyclohexyl-1,3-Dihydroindol-2-One consists of 14 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The formal charge of the molecule is 0 .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Cyclohexyl-1,3-Dihydroindol-2-One include its molecular formula (C14H17NO), average mass (215.291 Da), and monoisotopic mass (215.131012 Da) .科学研究应用

催化氧化和化学合成

环己烯衍生物的催化氧化研究突出了受控氧化反应在合成各种工业上重要的中间体中的重要性。例如,曹等人(2018 年)回顾了环己烯选择性催化氧化的进展,强调了通过可控反应实现目标产物的合成价值(Cao et al., 2018)。此类研究可能与了解如何通过类似的催化过程生产或改性 5-环己基-1,3-二氢吲哚-2-酮有关。

吲哚合成

吲哚化合物的合成是研究的一个关键领域,因为它们具有广泛的生物活性和在药物中的应用。Taber 和 Tirunahari(2011 年)对吲哚合成方法进行了全面综述,提出了一种分类系统,该系统可适用于合成 5-环己基-1,3-二氢吲哚-2-酮等化合物(Taber & Tirunahari, 2011)。这表明在吲哚化学的框架内合成或改性 5-环己基-1,3-二氢吲哚-2-酮的潜在方法。

储氢材料

Bourane 等人(2016 年)讨论了使用有机化合物(包括环烷烃)作为储能的氢载体的可行性(Bourane et al., 2016)。虽然没有直接提到 5-环己基-1,3-二氢吲哚-2-酮,但其环己基成分可能为其在储能中的潜在应用或作为合成储氢材料的中间体的应用提供见解。

分子建模和环糊精研究

赵等人(2016 年)对环糊精中的分子建模的研究突出了了解新型药物赋形剂的结构、动力学和能量特征的重要性(Zhao et al., 2016)。该领域的研究所能为探索 5-环己基-1,3-二氢吲哚-2-酮如何与其他分子相互作用提供基础,有可能在药物递送系统或超分子结构的形成中用作构建模块。

作用机制

Target of Action

The primary target of 5-Cyclohexyl-2,3-dihydro-1H-indol-2-one is RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

5-Cyclohexyl-2,3-dihydro-1H-indol-2-one potently inhibits RIPK1 with a binding affinity (K_D) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This inhibition prevents the activation of necroptosis, a form of programmed cell death .

Biochemical Pathways

The compound’s action primarily affects the necroptosis pathway. By inhibiting RIPK1, it prevents the downstream signaling that would typically lead to necroptosis . This can have significant effects on cellular health and survival, particularly in the context of diseases where necroptosis plays a role.

Result of Action

The inhibition of RIPK1 by 5-Cyclohexyl-2,3-dihydro-1H-indol-2-one can efficiently protect cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

生化分析

Biochemical Properties

It has been found to potently inhibit RIPK1, a key protein involved in necroptosis, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This suggests that it may interact with enzymes and other biomolecules in a significant way.

Cellular Effects

5-Cyclohexyl-2,3-dihydro-1H-indol-2-one has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This indicates that it has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its potent inhibition of RIPK1 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on RIPK1, it is likely that it has a significant impact on cellular function over time .

属性

IUPAC Name |

5-cyclohexyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14-9-12-8-11(6-7-13(12)15-14)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMOWVPYWCFRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

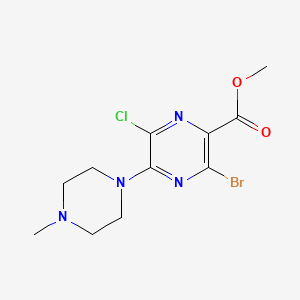

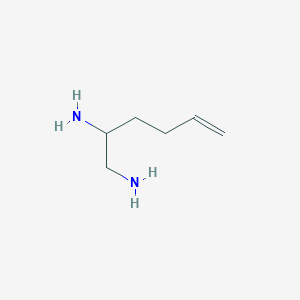

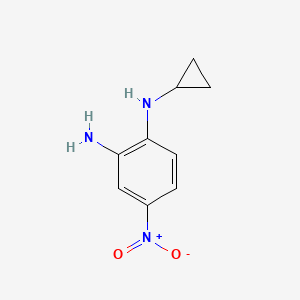

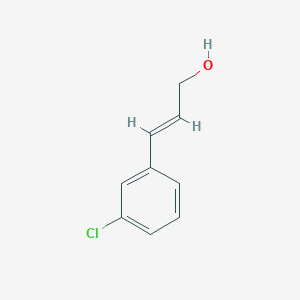

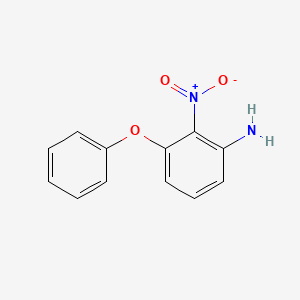

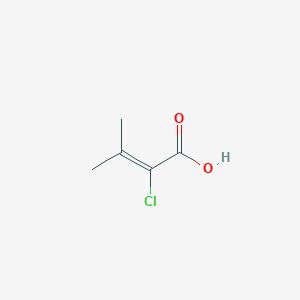

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3242144.png)

![3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one](/img/structure/B3242192.png)

![Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242237.png)

![Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242239.png)